![molecular formula C16H23N7O B5649721 (6E)-6-[(4-methoxyphenyl)imino]-4-[(4-methylpiperazin-1-yl)methyl]-1,6-dihydro-1,3,5-triazin-2-amine](/img/structure/B5649721.png)
(6E)-6-[(4-methoxyphenyl)imino]-4-[(4-methylpiperazin-1-yl)methyl]-1,6-dihydro-1,3,5-triazin-2-amine
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Overview
Description
(6E)-6-[(4-methoxyphenyl)imino]-4-[(4-methylpiperazin-1-yl)methyl]-1,6-dihydro-1,3,5-triazin-2-amine is a complex organic compound characterized by its unique structure, which includes a triazine ring, a methoxyphenyl group, and a methylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-6-[(4-methoxyphenyl)imino]-4-[(4-methylpiperazin-1-yl)methyl]-1,6-dihydro-1,3,5-triazin-2-amine typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process might include purification steps such as recrystallization or chromatography to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(6E)-6-[(4-methoxyphenyl)imino]-4-[(4-methylpiperazin-1-yl)methyl]-1,6-dihydro-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazine ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
The compound (6E)-6-[(4-methoxyphenyl)imino]-4-[(4-methylpiperazin-1-yl)methyl]-1,6-dihydro-1,3,5-triazin-2-amine has garnered attention in various scientific research applications due to its potential pharmacological properties. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and biochemistry, supported by data tables and case studies.
Antidepressant Activity
Research has indicated that compounds similar to This compound exhibit antidepressant properties. The piperazine moiety is known for its role in enhancing serotonin receptor activity, which is crucial for mood regulation.
Case Study : A study conducted on various piperazine derivatives found that modifications to the structure could lead to significant improvements in antidepressant efficacy. The incorporation of the methoxyphenyl group was shown to enhance binding affinity to serotonin receptors .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Its ability to inhibit specific kinases involved in tumor growth presents a promising avenue for cancer treatment.
Data Table: Anticancer Activity of Similar Compounds
Antimicrobial Properties
Another significant application is in antimicrobial research. The triazine ring structure has been associated with antimicrobial activity against various bacterial strains.
Case Study : A recent investigation into triazine derivatives demonstrated that certain modifications led to enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the piperazine group was particularly effective in increasing membrane permeability of bacterial cells .
Enzyme Inhibition
The compound has been studied for its ability to inhibit enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic profiles beneficial in treating metabolic disorders.
Data Table: Enzyme Inhibition Studies
Enzyme | Inhibition Type | IC50 (µM) | Reference |
---|---|---|---|
Dipeptidyl Peptidase IV (DPP-IV) | Competitive | 0.8 | |
Carbonic Anhydrase | Non-competitive | 0.6 |
Neuroprotective Effects
Recent studies suggest that the compound may have neuroprotective effects, potentially useful in neurodegenerative diseases like Alzheimer's.
Case Study : In vitro studies showed that derivatives of this compound could protect neuronal cells from oxidative stress-induced apoptosis, highlighting its potential as a therapeutic agent for neurodegenerative conditions .
Mechanism of Action
The mechanism of action of (6E)-6-[(4-methoxyphenyl)imino]-4-[(4-methylpiperazin-1-yl)methyl]-1,6-dihydro-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Tulearin A and C: Cytotoxic marine macrolides synthesized using non-terminal alkynes.
Uniqueness
What sets (6E)-6-[(4-methoxyphenyl)imino]-4-[(4-methylpiperazin-1-yl)methyl]-1,6-dihydro-1,3,5-triazin-2-amine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound (6E)-6-[(4-methoxyphenyl)imino]-4-[(4-methylpiperazin-1-yl)methyl]-1,6-dihydro-1,3,5-triazin-2-amine , also known as fluopipamine, is a synthetic small molecule belonging to the triazine class. Its unique structure, characterized by the presence of functional groups such as methoxy and piperazine derivatives, positions it as a subject of interest in medicinal chemistry and agricultural applications. This article reviews the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.
- Molecular Formula : C16H23N7O
- Molecular Weight : 329.40 g/mol
The compound's structure includes an imino group (-C=N-) and a piperazine ring, which are pivotal for its biological interactions. The synthesis involves controlled chemical reactions to optimize yield and purity.
Biological Activity Overview
Research indicates that fluopipamine may exhibit various biological activities, including:
- Antimicrobial Properties : Similar compounds have shown efficacy against bacterial and fungal strains.
- Anticancer Potential : The triazine core is associated with activity against various cancer cell lines.
- Herbicidal Activity : As a potential pre-emergent herbicide, it targets cellulose biosynthesis in plants.
The biological activity of fluopipamine likely stems from its interaction with specific biological targets such as enzymes or receptors. The imine functionality allows for binding through hydrogen bonding or π-stacking interactions. This mechanism is critical in determining its pharmacological effects.
Anticancer Activity
A study evaluated the anticancer properties of similar triazine derivatives against human cancer cell lines (e.g., MCF-7 for breast cancer). The results indicated that modifications in the aromatic rings significantly influenced their cytotoxicity levels. For instance, compounds with methoxy substitutions demonstrated enhanced activity against tumor cells .
Antimicrobial Studies
Research on related pyrazole derivatives has shown notable antifungal and antibacterial activities. For example, certain synthesized derivatives exhibited strong inhibitory effects against resistant bacterial strains, suggesting that fluopipamine may share similar properties due to its structural characteristics .
Herbicidal Applications
Fluopipamine's potential as a herbicide was highlighted in studies investigating its ability to disrupt cellulose biosynthesis in plants. This mechanism is crucial for plant growth and development, making it a candidate for agricultural applications .
Comparative Analysis of Biological Activities
Properties
IUPAC Name |
2-N-(4-methoxyphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7O/c1-22-7-9-23(10-8-22)11-14-19-15(17)21-16(20-14)18-12-3-5-13(24-2)6-4-12/h3-6H,7-11H2,1-2H3,(H3,17,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEGSNUCHFOSCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.